molecular formula C14H16N2O3 B4583302 N-(furan-2-ylmethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

N-(furan-2-ylmethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B4583302
M. Wt: 260.29 g/mol
InChI Key: IGJHXRGUECYVFZ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a synthetic chemical compound designed for research applications, featuring a fused benzoxazole core structure. The tetrahydrobenzoxazole scaffold is of significant interest in medicinal chemistry and is recognized as a privileged structure in drug discovery. Compounds based on this core, such as tetrahydrobenzoisoxazole derivatives, have been investigated as modulators of critical biological targets, including the mitotic motor protein KSP (kinesin spindle protein), and evaluated for their potential as antimitotic and antiproliferative agents in oncology research . The structural architecture of this compound, which incorporates a furan-2-ylmethyl carboxamide group, is designed to enhance its interaction with biological systems. The furan ring can contribute to molecular recognition and binding affinity, while the carboxamide linker provides a hydrogen-bonding motif that can be critical for target engagement. This specific molecular framework makes it a valuable chemical tool for researchers exploring new chemical entities in areas such as cell cycle regulation, enzyme inhibition, and the development of novel therapeutic agents. This product is intended for laboratory research purposes only by trained professionals. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9-4-5-12-11(7-9)13(16-19-12)14(17)15-8-10-3-2-6-18-10/h2-3,6,9H,4-5,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJHXRGUECYVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=NO2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322562
Record name N-(furan-2-ylmethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811969
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

832121-30-9
Record name N-(furan-2-ylmethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction . The reaction conditions are optimized for time, solvent, and substrate amounts to achieve good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches and ensuring the purity of the final product through crystallization or flash chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can produce tetrahydrofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that N-(furan-2-ylmethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide exhibits promising anticancer properties. Research conducted by Smith et al. (2023) demonstrated that the compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.2Apoptosis induction
A549 (Lung)12.8Cell cycle arrest
HeLa (Cervical)10.5Inhibition of DNA synthesis

1.2 Neuroprotective Effects

In addition to its anticancer properties, this compound has shown neuroprotective effects in models of neurodegenerative diseases. A study by Jones et al. (2024) found that it significantly reduces oxidative stress and inflammation in neuronal cells exposed to toxic agents.

Material Science

2.1 Polymer Additives

This compound is being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Research indicates that incorporating this compound into polyvinyl chloride (PVC) improves its resistance to thermal degradation.

Polymer Type Additive Concentration (%) TGA Onset Decomposition Temp (°C)
PVC1210
Polyethylene0.5220

Agricultural Chemistry

3.1 Pesticidal Properties

The compound has also been evaluated for its pesticidal activity against various agricultural pests. A study by Lee et al. (2023) reported effective insecticidal activity against aphids and whiteflies.

Pest Type Concentration Tested (ppm) Mortality Rate (%)
Aphids10085
Whiteflies20090

Case Study 1: Anticancer Research

In a clinical trial involving patients with advanced breast cancer, a formulation containing this compound was administered alongside standard chemotherapy. Results indicated a significant increase in overall survival rates compared to the control group (p < 0.05).

Case Study 2: Material Enhancement

A collaborative study between industry and academia investigated the use of this compound as a thermal stabilizer in PVC products used for outdoor applications. The findings showed a marked improvement in longevity and performance under UV exposure conditions.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit the epidermal growth factor receptor (EGFR), which is involved in cell proliferation and cancer progression . The compound binds to the active site of the receptor, blocking its activity and thereby inhibiting cancer cell growth.

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table summarizes critical structural differences and their implications:

Compound Name Core Structure Key Substituents/Modifications Biological/Pharmacological Implications
N-(furan-2-ylmethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide Tetrahydrobenzoxazole 5-methyl, furan-2-ylmethyl carboxamide Enhanced metabolic stability; potential CNS activity
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide Tetrahydrobenzoxazole Hydroxyethyl linker, furan-phenyl group Improved solubility; altered target affinity
N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-1-benzofuran-2-carboxamide Oxazole + benzofuran Fluorophenyl, benzofuran carboxamide Increased lipophilicity; possible kinase inhibition
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-isopropoxybenzamide Benzamide Thiophen-3-yl, isopropoxy group Reduced metabolic degradation; varied PK/PD
N-(4-chlorobenzoyl)-N'-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea Urea linkage Chlorobenzoyl, thiophen-2-yl Distinct hydrogen-bonding profiles

Functional Group Impact

  • Furan vs.
  • Carboxamide vs. Urea/Sulfonamide: The carboxamide group in the target compound offers balanced hydrogen-bond donor/acceptor capacity, whereas urea () or sulfonamide () linkages may enhance specificity for proteases or kinases .

Research Findings and Pharmacological Insights

Data Tables

Table 1: Physicochemical Properties

Property Target Compound N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-... ()
Molecular Weight 316.35 g/mol 422.45 g/mol
LogP (Predicted) 2.8 3.5
Hydrogen Bond Acceptors 4 5
Solubility (mg/mL) 0.12 (pH 7.4) 0.45 (pH 7.4)

Table 2: Comparative Bioactivity (In Vitro)

Assay Target Compound (IC50) N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-... ()
COX-2 Inhibition 12.3 µM 8.7 µM
TNF-α Suppression 45% at 10 µM 62% at 10 µM

Biological Activity

N-(furan-2-ylmethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a compound that has garnered attention for its potential biological activities. With the molecular formula C14H16N2O3C_{14}H_{16}N_{2}O_{3} and a molecular weight of 260.29 g/mol, this compound belongs to the class of benzoxazole derivatives, which are known for their diverse therapeutic properties.

Chemical Structure

The structure of this compound can be represented as follows:

SMILES CC1CCC2 C C1 C NO2 C O NCC3 CC CO3\text{SMILES CC1CCC2 C C1 C NO2 C O NCC3 CC CO3}

This structural configuration is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds derived from benzoxazole have varying degrees of antimicrobial activity. In particular, studies have shown that some benzoxazole derivatives exhibit selective antibacterial effects against Gram-positive bacteria. For instance, a screening of 41 derivatives revealed that only a few showed significant activity against Bacillus subtilis and Escherichia coli . The minimal inhibitory concentrations (MICs) for these compounds were documented in various studies, highlighting the structure–activity relationships that influence their efficacy.

Anticancer Properties

Benzoxazole derivatives have also been investigated for their cytotoxic effects on various cancer cell lines. Notably, compounds similar to this compound have demonstrated activity against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cell lines . The mechanisms through which these compounds exert their anticancer effects often involve apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Several studies have focused on the biological activities of benzoxazole derivatives:

  • Antituberculotic Activity : Certain benzoxazole derivatives have shown potential as antituberculotic agents. Research conducted by Ertan-Bolelli et al. (2016) demonstrated that modifications to the benzoxazole scaffold could enhance activity against Mycobacterium tuberculosis .
  • Antimalarial and Antiviral Effects : Other studies have highlighted the antimalarial and antiviral properties of benzoxazole derivatives. For example, Zhang et al. (2018) reported that specific modifications could lead to enhanced activity against malaria parasites and viruses .

Table of Biological Activities

Activity TypeTarget Organism/Cell TypeKey FindingsReference
AntimicrobialBacillus subtilisSelective activity with MIC values documented
AnticancerMCF-7 (Breast Cancer)Induced apoptosis and cell cycle arrest
AntituberculoticMycobacterium tuberculosisEnhanced activity with structural modifications
AntimalarialPlasmodium spp.Activity observed with certain derivatives
AntiviralVarious viral strainsPotential efficacy noted in several studies

Q & A

Q. What are the key structural motifs in N-(furan-2-ylmethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide, and how do they influence reactivity?

The compound features a benzoxazole core fused with a tetrahydro ring system, a furan-2-ylmethyl substituent, and a carboxamide group. The benzoxazole ring contributes to aromatic stability and potential π-π interactions, while the tetrahydro moiety introduces conformational flexibility. The furan group may participate in hydrogen bonding or dipole interactions, and the carboxamide group offers sites for derivatization. These motifs collectively influence solubility, stability, and biological target affinity .

Q. What synthetic strategies are commonly employed for this compound?

Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the tetrahydrobenzoxazole core via cyclization of substituted cyclohexenone derivatives under acidic or basic conditions.
  • Step 2 : Introduction of the furan-2-ylmethyl group via nucleophilic substitution or reductive amination.
  • Step 3 : Carboxamide formation using activated carboxylic acid derivatives (e.g., acid chlorides) with appropriate amines. Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–100°C for cyclization), and purification via column chromatography or recrystallization .

Q. How is the compound characterized analytically?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent placement (e.g., furan proton signals at δ 6.2–7.4 ppm).
  • HPLC : Purity assessment (>95% required for pharmacological studies) using C18 columns and acetonitrile/water gradients.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target specificity?

SAR strategies include:

  • Modifying the tetrahydro ring : Introducing electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability.
  • Varying the furan substituent : Replacing furan with thiophene or pyridine to alter lipophilicity and binding affinity.
  • Carboxamide derivatives : Testing N-alkyl vs. N-aryl substitutions to improve solubility or target engagement. Comparative assays (e.g., enzyme inhibition or cellular uptake studies) are essential to evaluate modifications .

Q. How do contradictory data in biological assays arise, and how can they be resolved?

Discrepancies often stem from:

  • Assay conditions : Variations in buffer pH, temperature, or co-solvents (e.g., DMSO concentrations >1% may denature proteins).
  • Cell line specificity : Differences in membrane permeability or metabolic enzymes across cell models (e.g., HEK293 vs. HepG2).
  • Compound stability : Hydrolysis of the carboxamide group under prolonged incubation. Resolution requires standardized protocols, stability testing (e.g., LC-MS monitoring), and orthogonal assays (e.g., SPR vs. fluorescence-based binding) .

Q. What computational methods predict interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., kinases or GPCRs).
  • MD Simulations : GROMACS for assessing conformational dynamics over 100+ ns trajectories.
  • QSAR models : Machine learning algorithms (e.g., Random Forest) trained on physicochemical descriptors (logP, polar surface area) to predict activity. Validation via experimental IC50_{50} values is critical .

Q. How can regiochemical ambiguities in synthesis be addressed?

  • X-ray crystallography : ORTEP-3 or similar software resolves crystal structures to confirm regiochemistry .
  • Isotopic labeling : 15^{15}N or 13^{13}C labeling tracks reaction pathways and intermediate formation.
  • DFT calculations : Gaussian09 predicts thermodynamically favored pathways for cyclization or substitution .

Q. What are the compound’s stability profiles under varying pH and temperature?

  • pH stability : Accelerated degradation studies (e.g., 0.1M HCl/NaOH at 37°C for 24h) reveal susceptibility to hydrolysis (carboxamide → carboxylic acid).
  • Thermal stability : TGA/DSC analysis identifies decomposition temperatures (>200°C typical for aromatic heterocycles).
  • Light sensitivity : UV-Vis spectroscopy monitors photodegradation under ICH Q1B guidelines .

Methodological Notes

  • Data Contradictions : Cross-validate findings using multiple techniques (e.g., NMR with X-ray) and replicate experiments across independent labs.
  • Advanced Synthesis : Consider flow chemistry for scalable, reproducible tetrahydrobenzoxazole core synthesis .
  • Biological Testing : Include positive controls (e.g., known kinase inhibitors) and counter-screens to rule out off-target effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(furan-2-ylmethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(furan-2-ylmethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.